

Spectroscopic Analysis of Nitroparacetamol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **nitroparacetamol** (NCX-701), a nitric oxide-releasing derivative of paracetamol. Due to the limited availability of published experimental spectra for **nitroparacetamol**, this guide presents a detailed analysis of its parent compound, paracetamol, and offers a predicted spectroscopic profile for **nitroparacetamol** based on its chemical structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of similar nitric oxide-donating compounds.

Introduction to Nitroparacetamol

Nitroparacetamol, systematically named 4-acetamidophenyl 4-(nitrooxy)butanoate, is a novel analgesic and anti-inflammatory agent. It combines the well-established analgesic properties of paracetamol with the therapeutic effects of nitric oxide (NO). The addition of a nitrooxybutyroyl moiety allows for the controlled release of NO, which is believed to contribute to its enhanced pharmacological profile, including reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Structure:

- Paracetamol: N-(4-hydroxyphenyl)acetamide
- Nitroparacetamol (NCX-701): 4-acetamidophenyl 4-(nitrooxy)butanoate



Molecular Formula: C12H14N2O6

• Molecular Weight: 282.25 g/mol

Spectroscopic Analysis of Paracetamol (Reference Compound)

A thorough understanding of the spectroscopic characteristics of paracetamol is fundamental for the analysis of its derivatives.

UV-Visible Spectroscopy of Paracetamol

Experimental Protocol:

A solution of paracetamol in methanol or a suitable buffer is prepared. The UV-Vis spectrum is recorded, typically in the range of 200-400 nm, using a double-beam UV-Vis spectrophotometer with the solvent as a blank.

Table 1: UV-Visible Spectroscopic Data for Paracetamol

Solvent	λmax (nm)
Methanol	~245-250
0.1 M HCl	~245
0.1 M NaOH	~257

Infrared (IR) Spectroscopy of Paracetamol

Experimental Protocol:

The solid sample of paracetamol is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Table 2: Key Infrared Absorption Bands for Paracetamol



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3320	N-H stretch	Amide
~3160	O-H stretch	Phenol
~1650	C=O stretch (Amide I)	Amide
~1610	C=C stretch	Aromatic ring
~1560	N-H bend (Amide II)	Amide
~1505	C=C stretch	Aromatic ring
~1260	C-O stretch	Phenol
~835	C-H out-of-plane bend	1,4-disubstituted aromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy of Paracetamol

Experimental Protocol:

A solution of paracetamol is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Table 3: ¹H NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.65	singlet	1H	Phenolic -OH
~9.20	singlet	1H	Amide -NH
~7.40	doublet	2H	Aromatic C-H (ortho to -NHCOCH ₃)
~6.70	doublet	2H	Aromatic C-H (ortho to -OH)
~2.00	singlet	3H	Acetyl -CH₃



Table 4: ¹³C NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~168.0	Amide C=O
~153.5	Aromatic C-OH
~130.8	Aromatic C-NH
~121.0	Aromatic C-H (ortho to -NHCOCH₃)
~115.0	Aromatic C-H (ortho to -OH)
~24.0	Acetyl -CH₃

Mass Spectrometry (MS) of Paracetamol

Experimental Protocol:

The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum and fragmentation pattern are then recorded.

Table 5: Mass Spectrometry Data for Paracetamol

m/z	Interpretation
152.07	[M+H] ⁺ (Protonated molecule)
110.06	[M+H - C ₂ H ₂ O] ⁺ (Loss of ketene)
109.06	[M - C ₂ H ₄ O] ⁺ (Loss of acetyl radical and H)

Predicted Spectroscopic Profile of Nitroparacetamol (NCX-701)

The following spectroscopic data for **nitroparacetamol** are predicted based on its structure and the known spectral characteristics of its constituent functional groups.



Predicted UV-Visible Spectroscopy of Nitroparacetamol

The UV-Vis spectrum of **nitroparacetamol** is expected to be similar to that of paracetamol, as the primary chromophore (the acetamidophenol group) remains intact. A slight shift in the λ max may be observed due to the ester linkage.

Table 6: Predicted UV-Visible Spectroscopic Data for Nitroparacetamol

Solvent	Predicted λmax (nm)
Methanol	~245-255

Predicted Infrared (IR) Spectroscopy of Nitroparacetamol

The IR spectrum of **nitroparacetamol** will retain the characteristic bands of the paracetamol moiety, with additional bands from the nitrooxybutyroyl group.

Table 7: Predicted Key Infrared Absorption Bands for Nitroparacetamol

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3320	N-H stretch	Amide
~1740	C=O stretch	Ester
~1660	C=O stretch (Amide I)	Amide
~1630 & ~1280	N-O stretch (asymmetric & symmetric)	Nitrooxy (-O-NO ₂)
~1610	C=C stretch	Aromatic ring
~1560	N-H bend (Amide II)	Amide
~1180	C-O stretch	Ester
~840	C-H out-of-plane bend	1,4-disubstituted aromatic



Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy of Nitroparacetamol

The NMR spectra of **nitroparacetamol** will show signals corresponding to both the paracetamol and the nitrooxybutyroyl moieties.

Table 8: Predicted ¹H NMR Spectroscopic Data for **Nitroparacetamol**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.80	singlet	1H	Amide -NH
~7.60	doublet	2H	Aromatic C-H (ortho to -NHCOCH₃)
~7.10	doublet	2H	Aromatic C-H (ortho to -O-ester)
~4.60	triplet	2H	-CH ₂ -ONO ₂
~2.80	triplet	2H	-C(=O)-CH ₂ -
~2.20	multiplet	2H	-CH2-CH2-CH2-
~2.10	singlet	3H	Acetyl -CH₃

Table 9: Predicted ¹³C NMR Spectroscopic Data for **Nitroparacetamol**



Chemical Shift (δ, ppm)	Assignment
~171.0	Ester C=O
~169.0	Amide C=O
~147.0	Aromatic C-O-ester
~136.0	Aromatic C-NH
~122.0	Aromatic C-H (ortho to -NHCOCH₃)
~121.5	Aromatic C-H (ortho to -O-ester)
~72.0	-CH ₂ -ONO ₂
~30.0	-C(=O)-CH ₂ -
~24.5	Acetyl -CH₃
~23.0	-CH ₂ -CH ₂ -CH ₂ -

Predicted Mass Spectrometry (MS) of Nitroparacetamol

The mass spectrum of **nitroparacetamol** is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 10: Predicted Mass Spectrometry Data for Nitroparacetamol

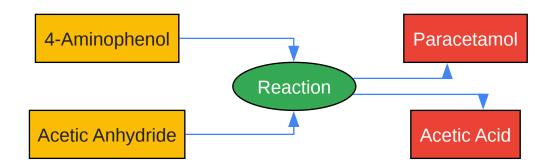
m/z	Interpretation
283.09	[M+H] ⁺ (Protonated molecule)
237.09	[M+H - NO ₂] ⁺ (Loss of nitro group)
152.07	[Paracetamol+H]+ (Cleavage of the ester bond)
133.04	[C₄H₅O₄N+H]+ (Protonated nitrooxybutanoic acid)
110.06	[Paracetamol+H - C ₂ H ₂ O] ⁺ (Further fragmentation of paracetamol)





Experimental Workflows and Signaling Pathway Synthesis of Paracetamol

The synthesis of paracetamol is a common undergraduate laboratory experiment and serves as the foundational step for producing **nitroparacetamol**.



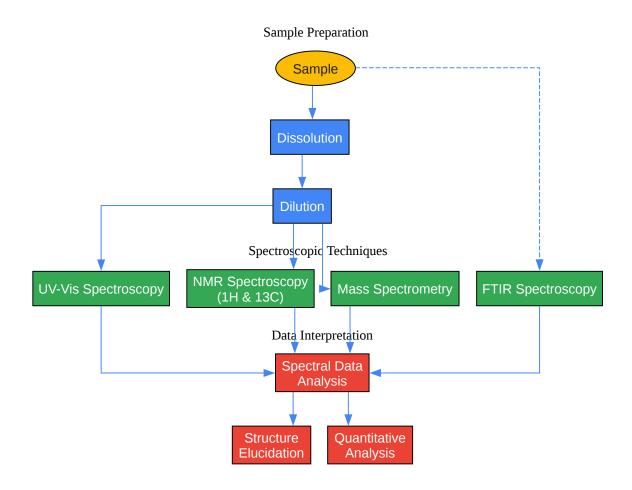
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Figure 1: Synthesis of Paracetamol.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like **nitroparacetamol**.





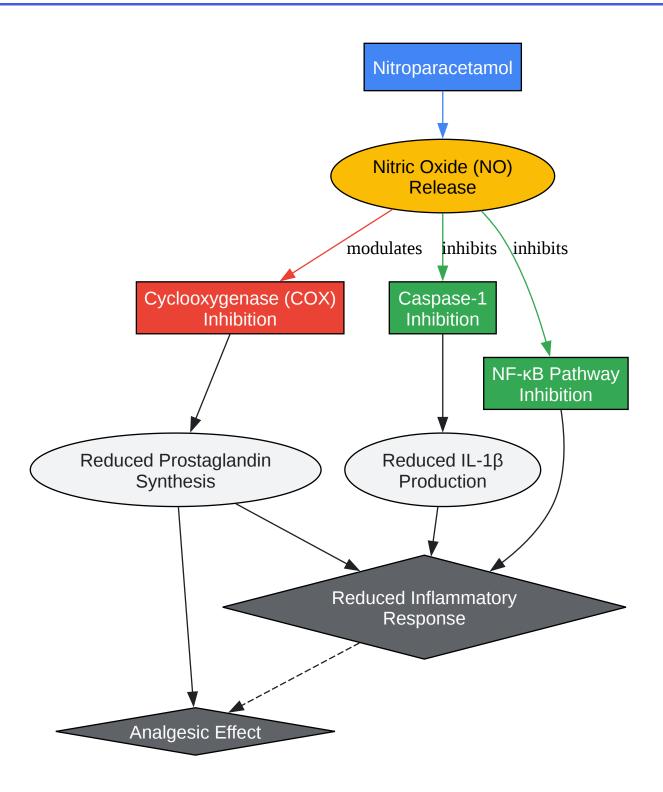
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Figure 2: General workflow for spectroscopic analysis.

Proposed Signaling Pathway of Nitroparacetamol

Nitroparacetamol's mechanism of action involves the release of nitric oxide, which modulates inflammatory pathways.





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Figure 3: Proposed signaling pathway of nitroparacetamol.

Conclusion



This technical guide provides a foundational understanding of the spectroscopic analysis of **nitroparacetamol**. While experimental data for **nitroparacetamol** remains limited in the public domain, the provided reference data for paracetamol and the predicted spectral characteristics of **nitroparacetamol** offer a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams serve as a practical guide for the analysis of this and related compounds. Further research is warranted to obtain and publish the complete experimental spectroscopic data for **nitroparacetamol** to facilitate its broader study and development.

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